magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate
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Overview
Description
L-Ascorbic acid 2-phosphate magnesium is a stable derivative of L-ascorbic acid (Vitamin C). It is frequently used in cell culture media and as a raw material in advanced therapy medicinal products, including gene, cell, and tissue engineering medicinal products . This compound is known for its increased stability and slow hydrolysis by phosphatases present in cell membranes .
Mechanism of Action
Target of Action
Magnesium ascorbyl phosphate (MAP) primarily targets calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα) . This kinase plays a crucial role in the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) .
Mode of Action
MAP directly binds to and activates CaMKIIα . This activation leads to a concomitant increase in the phosphorylation of ERK1/2 (extracellular regulated kinase 1/2) and CREB (cAMP-response element binding protein), as well as an elevation of C-FOS expression . These interactions result in promoting osteoblastogenesis and bone formation .
Biochemical Pathways
The activation of CaMKIIα by MAP triggers the CaMKII/ERK1/2/CREB/C-FOS signaling pathway . This pathway promotes osteogenic differentiation and proliferation of SSPCs, thereby enhancing bone formation .
Result of Action
The activation of the CaMKII/ERK1/2/CREB/C-FOS signaling pathway by MAP results in the promotion of osteoblastogenesis and bone formation . This leads to the alleviation of bone loss and acceleration of bone defect healing . Moreover, MAP is known to increase collagen synthesis, stabilize collagen fibers, and decrease their destruction .
Action Environment
MAP is a hydrophilic and stable ascorbic acid derivative . It is more stable and preferred over L-ascorbic acid, especially in emulsion-based products at pH between 5-7 . It is also known to protect against photoaging, UV-induced immunosuppression, or cancer formation . Therefore, the action, efficacy, and stability of MAP can be influenced by environmental factors such as pH and exposure to UV radiation.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, MAP interacts with various enzymes and proteins. For instance, it has been reported that MAP can interact with phosphatases, leading to a chromogenic reaction between MAP and ferric chloride . This reaction is indicative of phosphatase activity-mediated excision of the phosphorous group from MAP .
Cellular Effects
MAP has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, MAP exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, MAP binds to CaMKIIα, leading to the upregulation of CaMKII/ERK1/2/CREB/C‐FOS signaling, promoting osteogenic differentiation and proliferation of SSPCs and protection against osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Ascorbic acid 2-phosphate magnesium can be synthesized through the phosphorylation of L-ascorbic acid followed by the addition of magnesium ions. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine . The reaction conditions often include controlled temperatures and pH to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of L-ascorbic acid 2-phosphate magnesium involves large-scale phosphorylation reactions followed by purification processes such as crystallization or chromatography . The quality control of the final product is crucial, and methods like reversed-phase liquid chromatography are employed to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
L-Ascorbic acid 2-phosphate magnesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to dehydroascorbic acid.
Reduction: It can be reduced back to L-ascorbic acid under certain conditions.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under controlled temperatures and pH to maintain the stability of the compound.
Major Products Formed
The major products formed from these reactions include dehydroascorbic acid from oxidation and L-ascorbic acid from reduction .
Scientific Research Applications
L-Ascorbic acid 2-phosphate magnesium has a wide range of scientific research applications:
Comparison with Similar Compounds
L-Ascorbic acid 2-phosphate magnesium is unique compared to other similar compounds due to its increased stability and slow hydrolysis. Similar compounds include:
L-Ascorbic acid 2-phosphate sodium: Another stable derivative of L-ascorbic acid, but with sodium ions instead of magnesium.
Magnesium ascorbyl phosphate: An esterified derivative of Vitamin C, known for its stability at neutral pH.
L-Ascorbic acid 2-phosphate magnesium stands out due to its specific applications in cell culture media and advanced therapy medicinal products, making it a valuable compound in scientific research and industry .
Biological Activity
Magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate (MAP) is a compound that has garnered attention due to its diverse biological activities, particularly its antioxidant properties and potential therapeutic applications. This article explores the biological activity of MAP, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.
Chemical Composition and Properties
MAP is a derivative of ascorbic acid that incorporates magnesium and a furan moiety. Its structure allows it to participate in various biochemical reactions, primarily functioning as an antioxidant. The compound is hydrophilic and stable, making it suitable for various biological applications.
MAP primarily acts as an antioxidant , donating electrons to neutralize free radicals such as superoxide ions and peroxides. This action helps protect cells from oxidative damage, which is crucial in preventing various diseases associated with oxidative stress.
Key Pathways Involved
- Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) : MAP activates CaMKIIα, leading to the stimulation of the CaMKII/ERK1/2/CREB/C-FOS signaling pathway. This pathway is essential for promoting osteoblastogenesis and bone formation.
- Regulatory Effects on Cellular Activities : MAP influences several signaling pathways, including MAPK (Mitogen-Activated Protein Kinase) and PPAR-ɣ (Peroxisome Proliferator-Activated Receptor gamma), which modulate inflammation and immune responses .
Antioxidant Activity
MAP demonstrates significant antioxidant properties by scavenging free radicals. It has been shown to reduce oxidative stress markers in various cell types, contributing to cellular protection against damage .
Anti-inflammatory Effects
Research indicates that MAP can modulate inflammatory responses by regulating cytokine production and inhibiting pro-inflammatory signaling pathways. This effect makes it a candidate for therapeutic applications in inflammatory diseases .
Antimicrobial Properties
The compound exhibits antimicrobial activity against various pathogens. Studies have shown that furan derivatives can selectively inhibit microbial growth, suggesting potential applications in treating infections .
Case Studies and Research Findings
Properties
CAS No. |
113170-55-1 |
---|---|
Molecular Formula |
C12H10Mg3O18P2-2 |
Molecular Weight |
577.06 g/mol |
IUPAC Name |
trimagnesium;[(2R)-2-[(1S)-2-hydroxy-1-oxidoethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate |
InChI |
InChI=1S/2C6H8O9P.3Mg/c2*7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2*2,4,7,9H,1H2,(H2,11,12,13);;;/q2*-1;3*+2/p-6/t2*2-,4+;;;/m00.../s1 |
InChI Key |
MWPCTDAPYMFJMR-FFIPNUABSA-H |
SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.[Mg+2] |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.[Mg+2].[Mg+2].[Mg+2] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])[O-])O.[Mg+2].[Mg+2].[Mg+2] |
Appearance |
Assay:≥95%A crystalline solid |
Related CAS |
84309-23-9 |
Synonyms |
Ascorbic acid phosphate dimagnesium salt; Ascorbyl PM; Magnesium ascorbyl phosphate; Phospitan C |
Origin of Product |
United States |
A: MAP promotes skin wound healing through several mechanisms. It reduces the number of macrophages [], induces collagen synthesis, and promotes the formation of organized collagen fibers [, , ]. Additionally, MAP contributes to neovascularization, leading to the formation of new blood vessels in the healing wound [].
A: Research indicates that MAP binds to and activates Calcium/Calmodulin-Dependent Serine/Threonine Kinase IIα (CaMKIIα). This activation subsequently leads to the phosphorylation of Extracellular Regulated Kinase 1/2 (ERK1/2) and cAMP-Response Element Binding Protein (CREB), ultimately increasing the expression of C-FOS, a protein crucial for bone formation [].
ANone: The molecular formula of MAP is C12H12MgO12P2 and its molecular weight is 406.37 g/mol.
A: While the provided research papers primarily focus on the biological effects and applications of MAP, a study utilizing High-Performance Liquid Chromatography (HPLC) with UV detection analyzed MAP at a wavelength of 255 nm []. This suggests that MAP absorbs UV light at this specific wavelength.
A: MAP exhibits greater stability than L-Ascorbic Acid in topical formulations, especially at a neutral pH [, ]. This enhanced stability makes MAP a preferred choice for cosmetic and pharmaceutical applications [].
ANone: The provided research primarily focuses on the biological and pharmaceutical applications of MAP as a stable Vitamin C derivative. There's no mention of MAP's use as a catalyst.
ANone: The provided research papers predominantly focus on experimental investigations into the biological effects and applications of MAP. There's no mention of computational chemistry studies or QSAR models.
A: While specific SAR studies aren't described, research indicates that the structural features of MAP, being a stable derivative of Vitamin C, are crucial for its biological activity. For instance, its stability allows for sustained delivery of Vitamin C to the skin, contributing to its efficacy in promoting collagen synthesis and wound healing [, , ].
A: Formulating MAP into specific delivery systems, such as ethosomes, niosomes, and lauroyl/palmitoyl glycol chitosan gels, can significantly enhance its skin penetration and retention compared to conventional formulations [, ].
A: Formulating MAP as a pro-drug, meaning it's converted into its active form (Vitamin C) within the skin, enhances its stability and allows for controlled release [, ].
ANone: The provided research focuses on the scientific and clinical aspects of MAP, and it doesn't delve into specific SHE regulations.
A: Research using dermatomed human cadaver skin demonstrated that after 48 hours of applying a 3% MAP cream, less than 2% of the applied dose was retained in the skin []. This suggests a limited but sustained absorption of MAP through the skin.
A: Clinical studies revealed that topical application of a 10% MAP cream for three months resulted in visible lightening of melasma pigmentation in a significant number of patients [, ]. Furthermore, incorporating MAP into ethosomes and niosomes further enhanced its efficacy in reducing melanin levels in melasma patients [].
A: Researchers utilize Melanoderm, an in vitro model of human epidermis containing keratinocytes and melanocytes, to assess the efficacy, stability, and cytotoxicity of MAP and other skin-whitening agents [].
A: Studies using Sprague Dawley rats and diabetic mice demonstrated that wound dressings containing MAP effectively reduced wound size, promoted granulation tissue formation, and enhanced angiogenesis compared to control dressings [].
ANone: The provided research predominantly focuses on the beneficial effects of MAP. There's no discussion regarding resistance mechanisms.
A: The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of L-Ascorbic Acid and its derivatives, including MAP, concluding that they are safe for use in cosmetics within current good manufacturing practices [].
A: Utilizing delivery systems like ethosomes and niosomes can significantly enhance the skin penetration and retention of MAP compared to conventional formulations [, ]. Additionally, incorporating MAP into a hyaluronic acid spongy sheet with a two-layered structure has shown promise in promoting wound healing in animal models [].
A: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common technique for quantifying MAP in cosmetics. Studies have utilized various mobile phases and columns to achieve optimal separation and detection [, , , , ].
ANone: The research provided centers around the biological activity and applications of MAP. There's no information concerning its environmental impact or degradation.
A: While specific validation parameters aren't explicitly mentioned, studies using HPLC for MAP quantification often aim for high recovery rates and low relative standard deviations, demonstrating the accuracy and precision of these analytical methods [, , ].
ANone: Although not directly addressed, the use of standardized analytical techniques, such as HPLC, for quantifying MAP in various formulations implies the importance of quality control in ensuring consistent concentrations and purity of the compound in cosmetic and pharmaceutical products.
ANone: The provided research primarily focuses on the beneficial effects and applications of MAP. There's no discussion regarding its potential to induce an immune response.
ANone: The research provided predominantly focuses on the topical applications and effects of MAP, and it doesn't mention any interactions with drug transporters.
ANone: The provided research mainly centers on the direct effects and applications of MAP. There's no discussion regarding its potential to affect drug-metabolizing enzymes.
ANone: The provided research focuses on the scientific and clinical aspects of MAP. There's no discussion regarding its recycling or waste management.
ANone: Researchers studying MAP utilize a variety of tools and resources, including:
- Cell culture models: Melanoderm and other cell lines are employed to investigate the effects of MAP on skin cells [].
- Animal models: Studies using rodents, such as Sprague Dawley rats and diabetic mice, help evaluate the wound healing potential of MAP [].
- Analytical techniques: HPLC, coupled with various detection methods, is crucial for quantifying MAP and assessing its stability in different formulations [, , , ].
ANone: While specific historical milestones aren't outlined, the research highlights the evolution of MAP as a stable and effective Vitamin C derivative for topical applications, particularly in the fields of cosmetics and wound healing.
ANone: Research on MAP demonstrates significant cross-disciplinary synergy, bringing together:
- Dermatology: Investigating the efficacy of MAP in treating skin conditions like melasma and promoting wound healing [, , , ].
- Pharmaceutics: Developing stable and effective formulations of MAP for topical delivery, including ethosomes, niosomes, and hyaluronic acid-based dressings [, , ].
- Analytical Chemistry: Utilizing techniques like HPLC to quantify MAP and assess its stability in various formulations [, , , , ].
- Biochemistry: Elucidating the molecular mechanisms underlying the biological effects of MAP, such as its interaction with CaMKIIα in promoting bone formation [].
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